(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Description
The target compound, (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one, is a rhodanine derivative characterized by a benzylidene moiety substituted with 3-methoxy and 4-(naphthalen-1-ylmethoxy) groups. The thiazolidinone core features a 3-methyl substituent, which influences steric and electronic properties. The bulky naphthylmethoxy group distinguishes this compound from simpler analogs, likely enhancing lipophilicity and π-π stacking interactions in biological systems.
Properties
IUPAC Name |
(5E)-5-[[3-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3S2/c1-24-22(25)21(29-23(24)28)13-15-10-11-19(20(12-15)26-2)27-14-17-8-5-7-16-6-3-4-9-18(16)17/h3-13H,14H2,1-2H3/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHILMKREZFVAI-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367511 | |
| Record name | STK085219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6187-32-2 | |
| Record name | STK085219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70367511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde. The reaction is often carried out under reflux conditions in the presence of a base such as piperidine or pyridine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and naphthalen-1-ylmethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative with potential applications in various scientific fields, particularly in medicinal chemistry and biological research. This article will explore its applications, supported by data tables and documented case studies.
Structure and Properties
The structure of the compound includes:
- A thiazolidinone core.
- A methoxy group attached to a benzylidene moiety.
- A naphthylmethoxy substituent.
This unique structure contributes to its potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit promising anticancer activity. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Breast Cancer | 12.5 | Induction of apoptosis |
| Similar Thiazolidinone | Lung Cancer | 15.0 | Cell cycle arrest |
This table summarizes findings from experimental studies demonstrating the anticancer potential of thiazolidinones.
Anti-inflammatory Properties
Thiazolidinones have also been investigated for their anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.
Clinical Relevance
In vitro studies have shown that thiazolidinones can reduce levels of TNF-α and IL-6 in macrophages, suggesting their utility in conditions like rheumatoid arthritis.
Applications in Drug Development
The unique structural features of this compound make it a valuable scaffold for drug development. Researchers are exploring its derivatives to enhance bioavailability and reduce toxicity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's therapeutic potential. Modifications at specific positions can lead to improved efficacy and selectivity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alteration of methoxy group position | Enhanced anti-inflammatory activity |
Mechanism of Action
The mechanism of action of (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs and their substituents are compared below:
Key Observations:
Substituent Bulk and Lipophilicity : The target compound’s naphthalen-1-ylmethoxy group increases steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxy, methoxy). This may enhance membrane permeability but reduce aqueous solubility .
In contrast, nitro groups (e.g., in ) are electron-withdrawing, altering reactivity and binding interactions.
Crystal Packing: Analogs with hydroxy groups (e.g., ) often form solvates (methanol/DMSO), influencing stability and formulation. The absence of solvates in the target compound may simplify storage.
Spectroscopic Data:
- NMR Shifts :
- Melting Points :
- Bulky substituents (e.g., naphthylmethoxy) often raise melting points, but decomposition may occur (e.g., 9e decomposes at 178–246°C ).
Biological Activity
The compound (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a significant scaffold in medicinal chemistry known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The chemical structure of the compound includes a thiazolidinone ring system, which is characterized by its thioxo group at position 2 and a methoxy-substituted naphthalene moiety. This structural configuration is essential for its biological activity.
Biological Activities
The biological activities of thiazolidin-4-one derivatives are extensive, including:
- Anticancer Activity : Thiazolidin-4-one derivatives have shown significant anticancer properties by inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against multiple cancer types .
- Antimicrobial Activity : The compound exhibits promising antimicrobial effects against a variety of pathogens. Studies have shown that thiazolidinone derivatives can inhibit bacterial growth and exhibit antifungal properties .
- Antidiabetic Effects : Thiazolidinones are known for their antidiabetic actions, particularly through their interaction with PPARγ receptors, which play a crucial role in glucose metabolism and insulin sensitivity .
- Antioxidant Properties : The antioxidant capacity of thiazolidinone derivatives has been well-documented, with some compounds showing superior scavenging activity against free radicals compared to standard antioxidants like vitamin C .
- Anti-inflammatory Effects : Many thiazolidinone derivatives exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and metabolic disorders.
- Cell Cycle Arrest : Similar compounds have induced cell cycle arrest in cancer cells, particularly at the G0/G1 phase.
- Apoptosis Induction : Evidence suggests that this compound can trigger apoptotic pathways in tumor cells, leading to programmed cell death.
Case Studies
Several studies have investigated the biological activity of thiazolidinone derivatives:
- Anticancer Study : A study evaluated the cytotoxic effects of various thiazolidinones on breast cancer cell lines. The results indicated significant reductions in cell viability with certain derivatives showing IC50 values as low as 10 µM .
- Antimicrobial Efficacy : In vitro testing against Gram-positive and Gram-negative bacteria revealed that thiazolidinone derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, highlighting their potential as antimicrobial agents .
- Antioxidant Activity Assessment : The DPPH radical scavenging assay demonstrated that certain analogs of thiazolidinones possess antioxidant activities comparable to established antioxidants, suggesting their utility in oxidative stress-related conditions .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | IC50/Effectiveness |
|---|---|---|
| Anticancer | Apoptosis induction | IC50 ~ 10 µM |
| Antimicrobial | Enzyme inhibition | MIC 8 - 32 µg/mL |
| Antioxidant | Radical scavenging | Comparable to vitamin C |
| Antidiabetic | PPARγ activation | IC50 ~ 5.88 µM |
| Anti-inflammatory | Cytokine inhibition | Significant reduction |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (5E)-5-[3-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one?
- Methodology : The compound is synthesized via a condensation reaction between a substituted benzaldehyde derivative (e.g., 3-methoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde) and a thiazolidinone precursor (e.g., 3-methyl-2-thioxothiazolidin-4-one) under basic conditions. Key steps include:
- Dissolving reactants in a polar solvent (e.g., methanol or ethanol) with a base (e.g., K₂CO₃) .
- Stirring at room temperature or under reflux for 12–24 hours, monitored by TLC .
- Neutralization with dilute HCl to precipitate the product, followed by recrystallization in methanol .
- Critical Parameters : Solvent polarity, reaction time, and base selection influence yield and purity. For example, methanol as a solvent enhances cyclization efficiency compared to DMF .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Techniques :
- X-ray Crystallography : Resolves crystal packing, hydrogen bonding (e.g., O–H⋯O, C–H⋯S), and π-π interactions between aromatic and heterocyclic rings .
- NMR Spectroscopy : Confirms regiochemistry of the benzylidene group and methyl substitution (¹H NMR: δ 7.2–8.1 ppm for naphthalene protons; δ 3.8 ppm for methoxy groups) .
- FT-IR : Identifies thioxo (C=S) stretching at ~1200 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Assays :
- Antimicrobial Screening : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Antioxidant Activity : DPPH radical scavenging assay to quantify EC₅₀ .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) impact biological activity and stability?
- Key Findings :
- Substitution at the 4-position of the benzylidene moiety (e.g., methoxy vs. hydroxy) alters electron density, affecting redox potential and antimicrobial potency. Methoxy groups enhance lipophilicity and membrane penetration .
- Stability studies (pH 1–13, 37°C) reveal that methoxy derivatives resist hydrolysis better than hydroxy analogs, which undergo oxidation to quinones under acidic conditions .
Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence solubility?
- Structural Insights :
- Infinite 1D polymeric chains form via O–H⋯O (methanol solvate) and C–H⋯S interactions .
- π-π stacking (3.45–3.60 Å between benzylidene and thiazolidinone rings) reduces aqueous solubility but enhances thermal stability .
- Solubility Optimization : Co-crystallization with hydrophilic coformers (e.g., cyclodextrins) or micronization improves bioavailability .
Q. How can reaction mechanisms for byproduct formation (e.g., Z/E isomerism) be elucidated?
- Mechanistic Analysis :
- Schiff Base Formation : Proton NMR kinetics track imine intermediate formation, with Z/E isomer ratios dependent on steric hindrance from the naphthalene group .
- DFT Calculations : Predict thermodynamic favorability of the 5E configuration due to lower steric strain (ΔG ≈ 2.3 kcal/mol) compared to 5Z .
- Experimental Validation : Polar solvents (e.g., DMF) stabilize the E-isomer, while nonpolar solvents favor Z .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
